Antiproliferative Potency Benchmarking Against ABT751 and Colchicine in Cancer Cell Lines
While direct cellular data for 5-phenyl-N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)oxazole-2-carboxamide (target) are not publicly available, the core 5-phenyloxazole-2-carboxylic acid scaffold has been benchmarked against ABT751 (a known tubulin polymerization inhibitor) and colchicine. The representative N,5-diphenyloxazole-2-carboxamide (Compound 9) exhibited IC50 values of 0.78 μM (HeLa), 1.08 μM (A549), and 1.27 μM (HepG2), which are 2- to 5-fold more potent than ABT751 under the same conditions [1]. The target compound retains the same core, and structure-activity relationship (SAR) studies demonstrate that modifications to the amide moiety can further improve potency; thus, the target’s distinct (2-(pyrrolidin-1-yl)pyridin-4-yl)methyl substituent is predicted to yield a differentiated potency profile compared to both ABT751 and colchicine, although experimental confirmation is required before procurement decisions can be based on this inference [1][2].
| Evidence Dimension | Antiproliferative potency (IC50) |
|---|---|
| Target Compound Data | Not yet reported; expected to be in the range of 0.5–5 μM based on scaffold SAR |
| Comparator Or Baseline | ABT751: HeLa IC50 ~2–4 μM (reported in same assay); Colchicine: HeLa IC50 ~0.2 μM (reported in same assay) |
| Quantified Difference | Compound 9 (core scaffold) is 2- to 5-fold more potent than ABT751; target compound may show further differentiation due to amide substituent |
| Conditions | HeLa, A549, HepG2 cancer cell lines; 48–72 h MTT assay; as described in Zhang et al. 2021 |
Why This Matters
Demonstrates that the core scaffold already outperforms a clinical-stage tubulin inhibitor (ABT751) in cell-based assays, providing a rationale for selecting the target compound as a starting point for lead optimization.
- [1] Zhang R, Mo H, Ma YY, Zhao DG, Zhang K, Zhang T, Chen X, Zheng X. Synthesis and structure-activity relationships of 5-phenyloxazole-2-carboxylic acid derivatives as novel inhibitors of tubulin polymerization. Bioorg Med Chem Lett. 2021 May 15;40:127968. doi:10.1016/j.bmcl.2021.127968. View Source
- [2] Zhang R, Mo H, Ma YY, Zhao DG, Zhang K, Zhang T, Chen X, Zheng X. Supplementary Material for Synthesis and SAR of 5-phenyloxazole-2-carboxylic acid derivatives. Bioorg Med Chem Lett. 2021. View Source
